REACTION_CXSMILES
|
[N+](C1C=CC=C([N+]([O-])=O)C=1C#N)([O-])=O.[CH2:15]([NH:18][C:19]1[CH:26]=[CH:25][CH:24]=[C:23]([N+:27]([O-:29])=[O:28])[C:20]=1[C:21]#[N:22])[CH2:16][CH3:17].C(N)CC>>[CH2:15]([NH:18][C:19]1[CH:26]=[CH:25][CH:24]=[C:23]([N+:27]([O-:29])=[O:28])[C:20]=1[C:21]#[N:22])[CH2:16][CH3:17] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C#N)C(=CC=C1)[N+](=O)[O-]
|
Name
|
propylamine 2-propylamino-6-nitrobenzonitrile
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
C(CC)NC1=C(C#N)C(=CC=C1)[N+](=O)[O-].C(CC)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(CC)NC1=C(C#N)C(=CC=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |